molecular formula C7H6N4 B045759 2-(1H-1,2,3-triazol-1-yl)pyridine CAS No. 118078-97-0

2-(1H-1,2,3-triazol-1-yl)pyridine

Cat. No. B045759
M. Wt: 146.15 g/mol
InChI Key: CPUDLFSMVVGOOP-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-triazol-1-yl)pyridine, commonly known as TPy, is a heterocyclic compound that has gained significant attention in the field of chemical research due to its unique chemical properties and potential applications in various fields. TPy is a pyridine derivative containing a triazole ring, which makes it highly versatile and useful in a wide range of applications.

Scientific Research Applications

TPy has numerous potential applications in scientific research, including as a ligand in coordination chemistry, a building block for the synthesis of organic compounds, and a fluorescent probe for biological imaging. TPy can also be used as a catalyst for various reactions, such as the hydrogenation of alkenes and the oxidation of alcohols. Additionally, TPy has been studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism Of Action

The mechanism of action of TPy depends on the specific application and use. As a ligand in coordination chemistry, TPy binds to metal ions through its nitrogen atoms, forming coordination complexes. As a building block for the synthesis of organic compounds, TPy can be incorporated into various organic molecules, imparting its unique properties to the final product. As a fluorescent probe for biological imaging, TPy emits fluorescence when excited by light, allowing for the visualization of biological structures and processes.

Biochemical And Physiological Effects

TPy has been studied for its potential biochemical and physiological effects, including its cytotoxicity and antioxidant activity. TPy has been shown to exhibit cytotoxicity towards cancer cells, making it a potential candidate for cancer therapy. Additionally, TPy has been shown to possess antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

The advantages of using TPy in lab experiments include its versatility, ease of synthesis, and unique chemical properties. TPy can be easily synthesized using a variety of methods, and its unique chemical properties make it useful in a wide range of applications. However, the limitations of using TPy in lab experiments include its potential toxicity and the need for further research to fully understand its properties and potential applications.

Future Directions

There are numerous future directions for research on TPy, including its use in the development of new coordination complexes, organic compounds, and fluorescent probes for biological imaging. Additionally, further research is needed to fully understand the potential biochemical and physiological effects of TPy, as well as its potential applications in cancer therapy and oxidative stress-related diseases. Overall, TPy is a promising compound with numerous potential applications in scientific research.

properties

CAS RN

118078-97-0

Product Name

2-(1H-1,2,3-triazol-1-yl)pyridine

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

2-(triazol-1-yl)pyridine

InChI

InChI=1S/C7H6N4/c1-2-4-8-7(3-1)11-6-5-9-10-11/h1-6H

InChI Key

CPUDLFSMVVGOOP-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)N2C=CN=N2

Canonical SMILES

C1=CC=NC(=C1)N2C=CN=N2

synonyms

Pyridine, 2-(1H-1,2,3-triazol-1-yl)- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1,2,3-Triazole (5 g), 2-bromo pyridine (8.5 ml) and copper iodide (0.68 g) was taken in dry DMF under Nitrogen atmosphere. 1,2-(N,N-dimethyl)cyclohexyl diamine (1.02 g) and potassium phosphate (30.73 g) was added into above mixture. The reaction mixture was reflux at 110° C. for over night. TLC was checked no starting material and the reaction mixture was filtered through celite. The filtrate was diluted with water and product was extracted with dichloromethane. The organic layer was evaporated and the crude product was purified by column chromatography using 60-120 silica gel and pet ether\ethyl acetate as eluent to give compound 2-(1H-1,2,3-triazol-1-yl)pyridine as white solid.
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5 g
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1,2-(N,N-dimethyl)cyclohexyl diamine
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